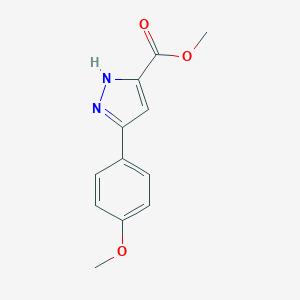

3-(4-甲氧基苯基)-1H-吡唑-5-羧酸甲酯

描述

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that has been studied for its various chemical and physical properties. The interest in this compound stems from its structural uniqueness and potential applications in material science, pharmacology, and organic chemistry.

Synthesis Analysis

The synthesis of this compound often involves regiospecific reactions, which can be challenging due to the necessity of precise control over the chemical structure and the formation of the desired regioisomer. Spectroscopic techniques, including single-crystal X-ray analysis, play a crucial role in confirming the structure of synthesized compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and related compounds has been extensively studied through various spectroscopic methods and theoretical calculations. These studies help in understanding the conformational flexibility, molecular geometry, and intermolecular interactions that define the chemical behavior of these molecules (Inkaya, Dinçer, Korkusuz, & Yıldırım, 2012).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its reactivity and potential as a building block in organic synthesis. Its reactivity can be attributed to the presence of functional groups that facilitate reactions such as cycloadditions, substitutions, and transformations (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Physical Properties Analysis

The physical properties of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups (Özdemir, Dinçer, Koca, Yıldırım, & Büyükgüngör, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for applications in chemical synthesis and material science. These properties are determined by the compound's functional groups and molecular geometry (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

科学研究应用

合成与晶体结构

该化合物是从 4-甲氧基苯胺通过三步合成得到的 . 其结构由光谱数据支持,并通过单晶 X 射线衍射数据明确确认 . 它在单斜晶系 P2 1 空间群中结晶,晶胞参数为 .

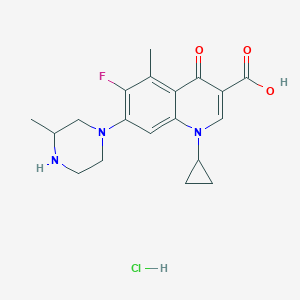

药理活性

喹唑啉酮,是该化合物的一种组成单元,表现出优异的药理活性,例如抗菌、抗真菌、抗肿瘤、抗癌、抗炎、抗抑郁和抗惊厥活性 . 3-芳基-2-硫代-2,3-二氢喹唑啉-4(1H)-酮,喹唑啉酮的衍生物,具有广泛的药理和生物活性 .

抗癌药物候选

采用计算方法探索其对乳腺癌的效力 . 分子对接研究结果表明,该化合物与他莫昔芬相比,表现出更负的结合自由能 . 基于这些研究,可以预测该化合物通过 ERα 抑制对乳腺癌具有细胞毒活性 .

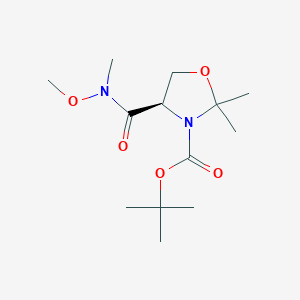

合成化学

研究探索了甲磺酸酯的选择性水解,说明了这些化合物在合成化学中的潜力,特别是在受控条件下选择性去除酯基方面.

研究和生产

该化合物是提供给研究、生产、医疗保健和科学教育市场 250 万种产品的一部分 . 它是这些市场广泛支持服务的一部分,包括化学品、设备、仪器、诊断以及更多

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as inducible nitric oxide synthase (inos), cyclooxygenase (cox), and inhibitor of nuclear factor kappa-b kinase (ikk) .

Mode of Action

This can result in alterations in cellular processes, potentially influencing inflammation and other responses .

Biochemical Pathways

Similar compounds have been found to modulate signaling pathways in cells, such as those involved in cell proliferation, migration, and differentiation .

Pharmacokinetics

Similar compounds have been found to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

Similar compounds have demonstrated notable effects against certain cell lines .

Action Environment

The action, efficacy, and stability of “methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .

属性

IUPAC Name |

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMXQMHEIWMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361334 | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

192701-83-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)